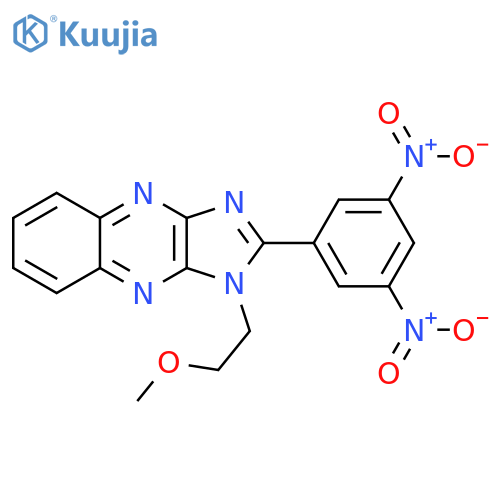

Cas no 881565-81-7 (2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo4,5-bquinoxaline)

881565-81-7 structure

商品名:2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo4,5-bquinoxaline

CAS番号:881565-81-7

MF:C18H14N6O5

メガワット:394.34096288681

CID:5438316

2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo4,5-bquinoxaline 化学的及び物理的性質

名前と識別子

-

- 2-(3,5-dinitrophenyl)-3-(2-methoxyethyl)imidazo[4,5-b]quinoxaline

- 2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo4,5-bquinoxaline

-

- インチ: 1S/C18H14N6O5/c1-29-7-6-22-17(11-8-12(23(25)26)10-13(9-11)24(27)28)21-16-18(22)20-15-5-3-2-4-14(15)19-16/h2-5,8-10H,6-7H2,1H3

- InChIKey: LCNOLXJXYLIOOG-UHFFFAOYSA-N

- ほほえんだ: N1=C2C(C=CC=C2)=NC2N(CCOC)C(C3=CC([N+]([O-])=O)=CC([N+]([O-])=O)=C3)=NC1=2

2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo4,5-bquinoxaline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3225-1094-25mg |

2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline |

881565-81-7 | 90%+ | 25mg |

$109.0 | 2023-04-27 | |

| Life Chemicals | F3225-1094-40mg |

2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline |

881565-81-7 | 90%+ | 40mg |

$140.0 | 2023-04-27 | |

| Life Chemicals | F3225-1094-2μmol |

2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline |

881565-81-7 | 90%+ | 2μl |

$57.0 | 2023-04-27 | |

| Life Chemicals | F3225-1094-20μmol |

2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline |

881565-81-7 | 90%+ | 20μl |

$79.0 | 2023-04-27 | |

| Life Chemicals | F3225-1094-20mg |

2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline |

881565-81-7 | 90%+ | 20mg |

$99.0 | 2023-04-27 | |

| Life Chemicals | F3225-1094-15mg |

2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline |

881565-81-7 | 90%+ | 15mg |

$89.0 | 2023-04-27 | |

| Life Chemicals | F3225-1094-1mg |

2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline |

881565-81-7 | 90%+ | 1mg |

$54.0 | 2023-04-27 | |

| Life Chemicals | F3225-1094-5μmol |

2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline |

881565-81-7 | 90%+ | 5μl |

$63.0 | 2023-04-27 | |

| Life Chemicals | F3225-1094-2mg |

2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline |

881565-81-7 | 90%+ | 2mg |

$59.0 | 2023-04-27 | |

| Life Chemicals | F3225-1094-5mg |

2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline |

881565-81-7 | 90%+ | 5mg |

$69.0 | 2023-04-27 |

2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo4,5-bquinoxaline 関連文献

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

2. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

4. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

881565-81-7 (2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo4,5-bquinoxaline) 関連製品

- 81216-14-0(7-bromohept-1-yne)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量